4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the cyclopentylamino group: This step involves the nucleophilic substitution of a suitable leaving group on the benzenesulfonamide with cyclopentylamine.
Attachment of the isopropylpyrrolidinyl group: This can be done through reductive amination, where the benzenesulfonamide is reacted with 1-isopropylpyrrolidine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with target proteins, while the cyclopentylamino and isopropylpyrrolidinyl groups enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, known for its broad range of biological activities.
N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide: A similar compound lacking the cyclopentylamino group.
4-((Cyclopentylamino)methyl)benzenesulfonamide: A similar compound lacking the isopropylpyrrolidinyl group.
Uniqueness
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of both cyclopentylamino and isopropylpyrrolidinyl groups enhances its binding affinity and specificity, making it a valuable compound for various scientific research applications.
Biological Activity
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide is a compound that has gained attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound functions primarily as an antagonist or inhibitor for Toll-like receptors (TLR) 7 and 8. These receptors are pivotal in the immune response, particularly in the context of autoimmune diseases. By inhibiting TLR7 and TLR8, the compound may reduce the overactive immune responses characteristic of conditions like SLE, leading to decreased inflammation and autoantibody production.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Inhibition of Autoantibody Production : Studies have shown that treatment with this compound can significantly decrease levels of autoantibodies in animal models.
- Reduction in Inflammatory Markers : The compound has been observed to lower inflammatory cytokines, which are often elevated in autoimmune conditions.
Animal Studies
A notable study involved DBA/1 mice treated with pristane to induce lupus-like symptoms. The mice were administered varying doses of the compound (33 mg/kg, 100 mg/kg, and 300 mg/kg) over a period of 13 weeks. The results indicated a statistically significant reduction in anti-dsDNA antibodies compared to control groups receiving a vehicle treatment. The findings suggest that the compound effectively modulates immune responses in vivo.
Dosage (mg/kg) | Anti-dsDNA Antibody Levels | Statistical Significance |
---|---|---|
Vehicle | High | - |
33 | Moderate | p < 0.05 |
100 | Low | p < 0.01 |
300 | Very Low | p < 0.001 |
In Vitro Studies
In vitro assays using human cell lines expressing TLR7 and TLR8 demonstrated that the compound effectively inhibited receptor activation. The results showed a dose-dependent decrease in NF-kB activation, a key transcription factor involved in inflammatory responses.
Safety and Toxicology
Preliminary toxicology assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its safety in chronic use.
Properties
Molecular Formula |
C19H31N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[(cyclopentylamino)methyl]-N-(1-propan-2-ylpyrrolidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H31N3O2S/c1-15(2)22-12-11-18(14-22)21-25(23,24)19-9-7-16(8-10-19)13-20-17-5-3-4-6-17/h7-10,15,17-18,20-21H,3-6,11-14H2,1-2H3 |
InChI Key |
FKSNSQGCSOBQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.